molecular formula C14H14BrNO4S2 B2833232 (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 2034421-19-5

(5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2833232
CAS RN: 2034421-19-5
M. Wt: 404.29
InChI Key: MIMDEVYOIQZJFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants used, the conditions under which the reaction occurs (like temperature, pressure), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, etc., to understand the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions favorable for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Synthesis and Physicochemical Properties

The synthesis and physicochemical properties of derivatives related to (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone have been explored in several studies. One study focused on the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes, resulting in compounds with high yield. These compounds exhibited significant antibacterial activity towards various strains of microorganisms, suggesting potential for further investigation against multi-resistant strains (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of related derivatives. For instance, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its brominated derivatives were synthesized and evaluated for their in vitro antioxidant activities. These compounds, particularly the phenol with two phenolic rings and five phenolic hydroxyl groups, demonstrated potent antioxidant and radical scavenging abilities, highlighting their potential as molecules with significant antioxidant properties (Archiv der Pharmazie, 2012).

Nucleophilic Substitution Reactions

Another study investigated the kinetics of reactions involving 5-bromo-2-nitro-3-R-thiophens and related compounds with various nucleophiles in methanol. The observed alkyl activation, regardless of the alkyl group's position relative to the leaving bromine, provided insights into nucleophilic substitution mechanisms and the reactivity of such compounds (Journal of The Chemical Society-perkin Transactions 1, 1982).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, etc .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the future .

properties

IUPAC Name

(5-bromofuran-2-yl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S2/c15-13-4-3-10(20-13)14(17)16-6-5-12(11-2-1-8-21-11)22(18,19)9-7-16/h1-4,8,12H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMDEVYOIQZJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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